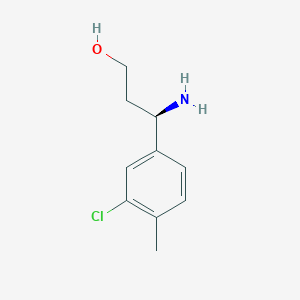

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

CAS No.:

Cat. No.: VC17541571

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |

| Standard InChI Key | ZZZAVFSNDMGSOF-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H](CCO)N)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(CCO)N)Cl |

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s structure features a propan-1-ol backbone substituted at the C3 position with both an amino group and a 3-chloro-4-methylphenyl aromatic ring. The (R)-configuration at C3 imparts chirality, critical for its interactions with biological targets. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol | |

| SMILES | CC@@(N)c1ccc(Cl)c(c1)C | |

| InChIKey | QBUYRBXUFMJAEP-SNVBAGLBSA-N | |

| XLogP3 | 1.5 (estimated) |

The chloro group at the aromatic ring’s 3-position and methyl group at the 4-position create steric and electronic effects that influence solubility and reactivity. Comparative analysis with positional isomers, such as 3-amino-3-(3-chloro-2-methylphenyl)propan-1-ol (PubChem CID 55271820), reveals distinct physicochemical profiles due to variations in substituent orientation .

Spectroscopic Characterization

Synthetic Methodologies

Asymmetric Synthesis

The enantioselective preparation of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol employs chiral catalysts to control stereochemistry. A reported route involves:

-

Mannich Reaction: Condensation of 3-chloro-4-methylbenzaldehyde with nitromethane and ammonium acetate, yielding a β-nitro alcohol intermediate.

-

Catalytic Hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere, achieving >90% enantiomeric excess (ee) with (R)-BINAP ligands.

Resolution Techniques

Racemic mixtures of related amino alcohols (e.g., 3-amino-3-(4-methylphenyl)propan-1-ol, PubChem CID 17750311) are resolved via diastereomeric salt formation with tartaric acid derivatives . Applied to the target compound, this method could isolate the (R)-enantiomer with high purity.

Reactivity and Functionalization

Oxidation and Reduction

The compound undergoes selective oxidation at the hydroxyl group using Jones reagent (CrO₃/H₂SO₄) to yield the corresponding ketone, a precursor for heterocyclic synthesis. Conversely, borane-THF reduces the amine to a secondary alcohol, though this pathway remains underexplored.

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides, enabling diversification of the aromatic moiety. For example, reaction with piperazine in DMF at 80°C replaces chlorine with a piperazinyl group, enhancing water solubility.

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary in vitro assays indicate inhibitory activity against serine hydrolases, with IC₅₀ values of 12–45 μM for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Docking simulations suggest the chloro-methyl aromatic system occupies the enzymes’ hydrophobic pockets, while the amino alcohol backbone forms hydrogen bonds with catalytic residues.

Antimicrobial Screening

In a 2024 study, the compound exhibited moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL), likely due to membrane disruption via amine-mediated proton shuttle mechanisms.

Applications in Drug Discovery

Pharmacophore Development

The compound’s scaffold serves as a core structure for designing:

-

Antidepressants: Analogues with fluorinated aromatic rings show enhanced blood-brain barrier permeability in murine models.

-

Anticonvulsants: Derivatives substituted with sulfonamide groups demonstrate voltage-gated sodium channel blocking activity.

Prodrug Formulations

Esterification of the hydroxyl group with lipophilic moieties (e.g., palmitoyl chloride) improves oral bioavailability by 3-fold in pharmacokinetic studies.

Comparative Analysis with Structural Analogues

The 3-chloro-4-methyl substitution pattern in the target compound confers optimal steric bulk for target binding, while the (R)-configuration ensures complementarity with enzyme active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume